3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
CAS No.: 881452-56-8
Cat. No.: VC4298496
Molecular Formula: C16H16N4O3S2
Molecular Weight: 376.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 881452-56-8 |
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Molecular Formula | C16H16N4O3S2 |
Molecular Weight | 376.45 |
IUPAC Name | 3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C16H16N4O3S2/c1-20(2)11-5-3-4-10(8-11)15(21)19-16-18-13-7-6-12(25(17,22)23)9-14(13)24-16/h3-9H,1-2H3,(H2,17,22,23)(H,18,19,21) |
Standard InChI Key | VAZXZYMESSGTGS-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Introduction
3-(Dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its structure incorporates a benzothiazole ring, a dimethylamino group, and a sulfonamide moiety. These features make it an important candidate for pharmaceutical and biochemical research due to its potential antimicrobial, anticancer, and enzyme-inhibitory activities.
Potential Applications
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Antimicrobial Activity:
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Sulfonamide derivatives have long been recognized for their antibacterial and antifungal properties. The presence of the sulfamoyl group in this compound suggests potential efficacy against Gram-positive and Gram-negative bacteria.
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Anticancer Potential:
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Benzothiazole derivatives have been extensively studied for their anticancer properties. They often act by inducing apoptosis or inhibiting cell proliferation in cancer cells.
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Enzyme Inhibition:
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Compounds with similar structures have demonstrated inhibitory activity against enzymes such as carbonic anhydrase and kinases, which are significant targets in cancer and inflammatory diseases.
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Synthesis Overview
The synthesis of 3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide likely involves multi-step reactions including:
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Formation of the benzothiazole core through cyclization reactions.
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Introduction of the sulfonamide group via sulfonation.
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Coupling with dimethylaminobenzoyl chloride or related intermediates.
These steps require precise control of reaction conditions to ensure high yield and purity.
Biological Activity Insights
While specific data on this compound's biological activity is unavailable in the provided sources, structurally related compounds have shown promising results:
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Antibacterial Activity: Compounds with sulfonamide groups effectively inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
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Anticancer Properties: Benzothiazoles are known to interact with DNA or proteins involved in cell cycle regulation, leading to apoptosis.
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Anti-inflammatory Effects: Sulfonamide-containing molecules are often explored as inhibitors of cyclooxygenase (COX) enzymes.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
Technique | Purpose |
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NMR Spectroscopy | Identifies hydrogen and carbon environments (e.g., chemical shifts for aromatic protons). |
Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |
IR Spectroscopy | Detects functional groups (e.g., sulfonamide NH stretch around 3200–3400 cm⁻¹). |
Elemental Analysis | Verifies composition consistency with theoretical values. |
Research Gaps and Future Directions
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Pharmacological Evaluation:
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Detailed studies are needed to assess its efficacy against specific bacterial strains or cancer cell lines.
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Toxicity Studies:
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Toxicological profiling is essential to determine its safety margin for therapeutic use.
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Molecular Docking Studies:
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Computational approaches can predict binding affinities with biological targets such as enzymes or receptors.
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Structure-Activity Relationship (SAR):
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Modifications to the dimethylamino or sulfamoyl groups may enhance bioactivity or reduce side effects.
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